5-Amino-3-bromopyridin-2-ol
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Overview
Description
5-Amino-3-bromopyridin-2-ol: is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a bromine atom at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromopyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 2-amino-3-hydroxypyridine using bromine or a brominating agent under controlled conditions . Another method includes the reduction of 2-amino-5-bromo-3-nitropyridine using reducing agents such as stannous chloride and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-bromopyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with different functional groups.
Oxidation Reactions: Products include pyridine ketones or aldehydes.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-bromopyridin-2-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets . It is also employed in the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications . It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Amino-3-bromopyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison: 5-Amino-3-bromopyridin-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring . This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . Additionally, the bromine atom provides specific reactivity that can be exploited in synthetic chemistry .
Properties
IUPAC Name |
5-amino-3-bromo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKBAWTSKGTAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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